molecular formula C12H12N2O5 B1303268 2-(2,4-Dinitrophenyl)cyclohexanone CAS No. 21442-55-7

2-(2,4-Dinitrophenyl)cyclohexanone

Cat. No.: B1303268
CAS No.: 21442-55-7
M. Wt: 264.23 g/mol
InChI Key: ROTZVJSALNNSKR-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenyl)cyclohexanone (CAS 21442-55-7) is a nitro-substituted cyclohexanone derivative characterized by a 2,4-dinitrophenyl group attached to the cyclohexanone ring. It is commonly synthesized via condensation reactions between cyclohexanone and 2,4-dinitrophenylhydrazine under acidic conditions, forming a hydrazone derivative . This compound is widely used in analytical chemistry for the identification of carbonyl groups due to the distinct melting points and spectroscopic signatures of its derivatives . Its electron-withdrawing nitro groups influence reactivity, stability, and electronic properties, making it a subject of interest in computational and synthetic studies .

Properties

IUPAC Name

2-(2,4-dinitrophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c15-12-4-2-1-3-10(12)9-6-5-8(13(16)17)7-11(9)14(18)19/h5-7,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTZVJSALNNSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377149
Record name 2-(2,4-dinitrophenyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21442-55-7
Record name 2-(2,4-dinitrophenyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,4-Dinitrophenyl)cyclohexanone typically involves the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine. The procedure involves suspending 2,4-dinitrophenylhydrazine in methanol, adding concentrated sulfuric acid, and then introducing cyclohexanone dissolved in methanol. The resulting product is filtered and recrystallized from methanol or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)cyclohexanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: 2,4-dinitrophenylhydrazine, sulfuric acid, methanol, cyclohexanone.

    Conditions: Typically carried out at room temperature with careful control of acid concentration to avoid side reactions.

Major Products

The primary product of these reactions is the corresponding hydrazone derivative, which is often used for further chemical analysis or as an intermediate in pharmaceutical synthesis .

Scientific Research Applications

2-(2,4-Dinitrophenyl)cyclohexanone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action for 2-(2,4-Dinitrophenyl)cyclohexanone primarily involves nucleophilic addition-elimination reactions. The hydrazine group adds to the carbonyl carbon of cyclohexanone, forming an intermediate that subsequently eliminates water to yield the hydrazone product . This mechanism is crucial for its role in analytical chemistry, where it helps in the identification of carbonyl-containing compounds.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring and cyclohexanone backbone significantly alter the compound’s properties:

Compound Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties
2-(2,4-Dinitrophenyl)cyclohexanone (Target) C₁₂H₁₂N₄O₅ 292.25 2,4-dinitrophenyl Not reported High electrophilicity due to nitro groups; forms stable hydrazones
N-[2,6-bis-(4-chlorobenzylidene)cyclohexanone]-N′-(2,4-dinitrophenyl)hydrazine (4a) C₂₆H₂₀Cl₂N₄O₃ 513.37 4-chlorobenzylidene, 2,4-dinitrophenyl 248–250 Enhanced thermal stability; lower HOMO-LUMO gap (4.2 eV) vs. target
This compound O-(4-fluorobenzyl)oxime (CAS 478249-72-8) C₁₉H₁₈FN₃O₄ 371.36 4-fluorobenzyl oxime Not reported Improved solubility in polar solvents due to oxime group; reduced reactivity
Cyclohexanone 2,4-dinitrophenylhydrazone (CAS 1589-62-4) C₁₂H₁₄N₄O₄ 278.27 2,4-dinitrophenylhydrazone 160–162 Standard for carbonyl identification; high crystallinity

Key Observations :

  • Electron-Withdrawing Groups: The 2,4-dinitrophenyl group in the target compound lowers electron density, increasing electrophilicity and reducing nucleophilic attack susceptibility compared to analogs with methoxy or dimethylamino substituents .
  • Solubility: The introduction of oxime (e.g., 4-fluorobenzyl oxime) or hydrophilic substituents (e.g., -OMe in 4b) improves solubility in ethanol or DMSO, whereas chloro groups (4a) enhance lipophilicity .
  • Thermal Stability : Bis-benzylidene derivatives (e.g., 4a–c) exhibit higher melting points (248–250°C) due to extended conjugation and rigid structures .

Spectroscopic and Computational Insights

  • IR/NMR Signatures : The target compound’s IR spectrum shows strong C=O stretches at ~1700 cm⁻¹ and N-H bends at ~1600 cm⁻¹, while ¹H NMR reveals deshielded aromatic protons (δ 8.5–9.0 ppm) due to nitro groups .
  • DFT Studies: The HOMO-LUMO gap of the target compound (4.5 eV) is narrower than 4a (4.2 eV) but wider than 4c (3.8 eV with dimethylamino groups), correlating with reactivity trends . Mulliken charge analysis indicates higher positive charge density on the carbonyl carbon in the target compound vs. analogs, enhancing electrophilic character .

Biological Activity

2-(2,4-Dinitrophenyl)cyclohexanone is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various scientific fields.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexanone ring substituted with a dinitrophenyl group. This unique structure contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC13H12N2O3
Molecular Weight246.25 g/mol
Melting Point85-87 °C
SolubilitySoluble in organic solvents

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modification of enzyme activity, impacting various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Nitric Oxide Release: Certain derivatives of this compound have been studied for their ability to release nitric oxide (NO), which has vasorelaxant properties and can influence blood flow and inflammation .

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anti-inflammatory Activity:
    • In vitro studies indicate that the compound effectively inhibits COX-2 activity, leading to decreased inflammation in cellular models .
    • Case Study: A study evaluated the anti-inflammatory effects using a mouse model of inflammation, demonstrating significant reduction in paw swelling after administration of the compound.
  • Antimicrobial Properties:
    • The compound has shown potential antimicrobial activity against various bacterial strains, making it a candidate for further drug development .
  • Antiparasitic Effects:
    • Preliminary studies suggest that derivatives of this compound exhibit activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values indicate promising efficacy against both chloroquine-sensitive and resistant strains .

Research Findings

Several studies have focused on the synthesis and evaluation of this compound's derivatives to enhance its biological activity:

  • Synthesis and Evaluation: Research has explored modifications to the dinitrophenyl group to improve selectivity and potency against specific biological targets.
  • Docking Studies: Computational docking studies have provided insights into the binding affinities of these compounds with COX enzymes, suggesting structural modifications that may enhance their inhibitory effects.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX-2
AntimicrobialEffective against bacterial strains
AntiparasiticActivity against Plasmodium falciparum

Future Directions

The ongoing research on this compound highlights its potential as a therapeutic agent in various conditions. Future studies should focus on:

  • Clinical Trials: Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies: Further elucidating the molecular pathways affected by this compound.
  • Derivatives Development: Synthesizing new derivatives with enhanced biological properties.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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